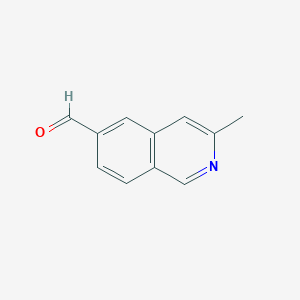
(R)-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole is a chiral compound belonging to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring The ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole is notable for its unique structural features, which include an isopropyl group at the 7th position and a tetrahydroindazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and isopropylamine.
Reduction: The nitro group of 2-nitrobenzaldehyde is reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting amine undergoes cyclization with isopropylamine under acidic conditions to form the indazole core.
Hydrogenation: The final step involves hydrogenation to saturate the benzene ring, yielding ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole.
Industrial Production Methods
Industrial production of ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, hydroxylated compounds.
Aplicaciones Científicas De Investigación
®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole: The enantiomer of the ®-isomer, differing in its spatial configuration.
7-Isopropyl-1H-indazole: Lacks the tetrahydro modification, resulting in different chemical properties.
4,5,6,7-Tetrahydro-1H-indazole: Lacks the isopropyl group, affecting its reactivity and applications.
Uniqueness
®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole is unique due to its chiral nature and specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
(7R)-7-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C10H16N2/c1-7(2)9-5-3-4-8-6-11-12-10(8)9/h6-7,9H,3-5H2,1-2H3,(H,11,12)/t9-/m1/s1 |
Clave InChI |
QNQNXVIDSKNVTF-SECBINFHSA-N |
SMILES isomérico |
CC(C)[C@H]1CCCC2=C1NN=C2 |
SMILES canónico |
CC(C)C1CCCC2=C1NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



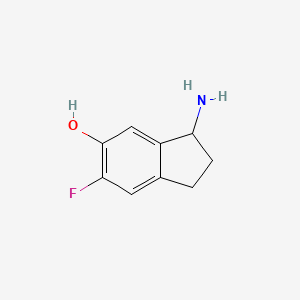

![7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11916248.png)
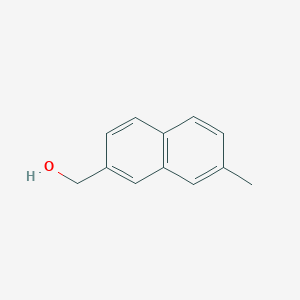

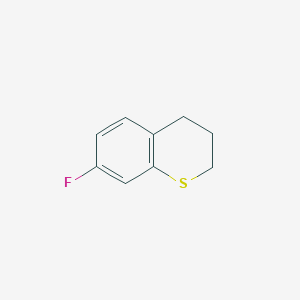
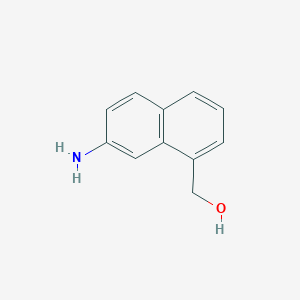

![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)
![2-Chloro-6-methylimidazo[1,2-A]pyridine](/img/structure/B11916296.png)
